8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
CAS No.: 1187933-45-4
Cat. No.: VC2926147
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187933-45-4 |
|---|---|
| Molecular Formula | C11H14FN |
| Molecular Weight | 179.23 g/mol |
| IUPAC Name | 8-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline |
| Standard InChI | InChI=1S/C11H14FN/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5,13H,6-7H2,1-2H3 |
| Standard InChI Key | BGBLEQYVGGLHRH-UHFFFAOYSA-N |
| SMILES | CC1(CCNC2=C1C=CC=C2F)C |
| Canonical SMILES | CC1(CCNC2=C1C=CC=C2F)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline features a partially hydrogenated quinoline core with specific substitutions. The molecular structure consists of a bicyclic system with a benzene ring fused to a six-membered nitrogen-containing heterocycle. The distinguishing structural elements include a fluorine atom at the C-8 position of the aromatic ring and two methyl groups (geminal dimethyl) at the C-4 position of the tetrahydroquinoline scaffold.
The presence of fluorine at the C-8 position significantly alters the electronic properties of the aromatic ring. Fluorine, as the most electronegative element, withdraws electron density from the ring system, affecting charge distribution, reactivity patterns, and hydrogen bonding capabilities. The geminal dimethyl substitution at the C-4 position introduces conformational constraints through the Thorpe-Ingold effect, which can influence the molecular geometry and reactivity of the compound .
Physical and Chemical Properties
8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline possesses physical and chemical properties that distinguish it from unsubstituted tetrahydroquinoline. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1. Physical and Chemical Properties of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄FN |
| Molecular Weight | 179.23 g/mol |
| CAS Number | 53408518 |
| IUPAC Name | 8-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 286.4±39.0 °C at 760 mmHg |
| Density | Estimated ~1.1 g/cm³ |
| LogP | Approximately 3.8 (estimated) |
| Solubility | Soluble in organic solvents; limited water solubility |
The fluorine substituent contributes significantly to the compound's physical properties and reactivity. The high electronegativity of fluorine affects the electron distribution across the molecule, influencing properties such as dipole moment, pKa values, and reactivity patterns. The C-F bond is highly polar and relatively strong (bond dissociation energy of approximately 456 kJ/mol), which contributes to the metabolic stability of the compound .
Synthesis Methodologies
Directed Ortho-Lithiation Approach
A particularly promising approach for the synthesis of 8-fluorinated tetrahydroquinolines involves directed ortho-lithiation reactions. As described by Schlosser and colleagues, this methodology has been successfully applied to the synthesis of related compounds such as 8-fluoro-3,4-dihydroisoquinoline .
The synthesis pathway would potentially involve:
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Preparation of an appropriately substituted fluorobenzene derivative with a directing group
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Directed ortho-lithiation using butyllithium in an ethereal solvent
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Reaction with an electrophile to introduce the required functionality
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Cyclization to form the nitrogen-containing ring
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Introduction of the geminal dimethyl groups at the C-4 position
This approach offers advantages in terms of regioselectivity, particularly for introducing substituents at specific positions of the aromatic ring .
Two-Step Buchwald-Hartwig Approach
Another viable synthetic route is based on the two-step procedure described for the synthesis of 1,2,3,4-tetrahydroquinolines. This approach involves:
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Initial regioselective intermolecular hydroaminoalkylation of ortho-halostyrenes with secondary amines
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Subsequent intramolecular Buchwald–Hartwig amination to form the tetrahydroquinoline core
Chemical Reactivity
Reactivity of the Fluorine Substituent
The fluorine atom at the C-8 position of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline significantly influences the compound's reactivity patterns. Key reactions involving this position include:
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Nucleophilic aromatic substitution: The electron-withdrawing effect of fluorine can activate the aromatic ring towards nucleophilic substitution, particularly in the presence of strong nucleophiles.
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Metal-halogen exchange: Under appropriate conditions, the C-F bond can undergo metal-halogen exchange with organolithium reagents, providing access to further functionalization.
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Cross-coupling reactions: Although C-F bonds are typically less reactive in cross-coupling reactions compared to other carbon-halogen bonds, specialized catalysts and conditions can enable such transformations .
Similar to reactions observed with 8-fluoro-3,4-dihydroisoquinoline, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline likely undergoes nucleophilic substitution reactions with cyclic amines to yield 8-amino derivatives. This reactivity has been demonstrated in related systems where treatment with morpholine, pyrrolidine, and piperidine led to the respective 8-amino derivatives with varying yields .
Reactivity of the Nitrogen Center
The nitrogen atom in the tetrahydroquinoline scaffold represents another reaction site with characteristic reactivity patterns:
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Alkylation: The nitrogen can undergo N-alkylation reactions with alkyl halides to form quaternary ammonium salts or N-alkylated derivatives.
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Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylated products.
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Reduction: The heterocyclic system can undergo further reduction under appropriate conditions .
Based on studies with related compounds, reduction of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline with reagents such as sodium borohydride could potentially lead to interesting structural modifications, although the saturated nature of the nitrogen-containing ring limits certain transformations compared to unsaturated analogs .
Biological Activity and Applications
Central Nervous System Applications
Tetrahydroquinoline derivatives have shown promise as central nervous system (CNS) agents. The specific structural features of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, particularly the fluorine substitution, may contribute to enhanced CNS penetration due to increased lipophilicity and metabolic stability .
Structurally similar compounds have demonstrated activity as:
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Dopamine receptor modulators
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Norepinephrine-dopamine reuptake inhibitors
The closely related compound nomifensine, a tetrahydroisoquinoline derivative, has been used as an antidepressant due to its norepinephrine-dopamine reuptake inhibitory properties, suggesting potential applications for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline in similar therapeutic areas .
Enzyme Inhibition Properties
Fluorinated tetrahydroquinolines have demonstrated notable enzyme inhibitory activities. Structure-activity relationship studies on related compounds suggest that the fluorine substituent at the C-8 position can enhance binding affinity to specific enzyme targets.
C-8 substituted tetrahydroquinolines have shown activity against:
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Coagulation factors, particularly Factor Xa (FXa)
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Nitric oxide synthase (nNOS)
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Acetylcholinesterase (AChE)
These enzyme inhibitory properties indicate potential applications in the development of anticoagulants, anti-inflammatory agents, and treatments for neurological disorders.
Structure-Activity Relationships
Impact of Fluorine Substitution
Structure-activity relationship studies on fluorinated tetrahydroquinolines provide insights into how the fluorine substituent at the C-8 position might influence the biological activity of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.
The fluorine atom introduces several electronic and steric effects that can impact biological activity:
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Electronic effects: The high electronegativity of fluorine creates a dipole moment that can enhance binding interactions with protein targets through dipole-dipole interactions or hydrogen bonding.
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Conformational effects: Fluorine substitution can influence the preferred conformation of the molecule, potentially affecting how it interacts with biological receptors.
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Metabolic effects: Fluorine substitution typically increases metabolic stability by blocking potential sites of oxidative metabolism .
Importance of the 4,4-Dimethyl Substitution
The geminal dimethyl groups at the C-4 position introduce conformational constraints through the Thorpe-Ingold effect, which can significantly influence the biological activity of the compound. This substitution pattern may:
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Restrict conformational flexibility, potentially enhancing binding affinity to specific targets
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Provide hydrophobic interactions that contribute to receptor binding
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Influence the metabolic profile by altering susceptibility to oxidative metabolism
Comparison with structurally similar compounds lacking the 4,4-dimethyl substitution would provide valuable insights into the specific contribution of these groups to biological activity.
Research Applications and Future Directions
Current Research Applications
8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline and structurally similar compounds find applications in several research areas:
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As building blocks in medicinal chemistry for the synthesis of more complex bioactive molecules
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In structure-activity relationship studies to understand the impact of fluorine substitution on biological activity
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As intermediates in the synthesis of potential drug candidates, particularly for CNS applications
Future Research Directions
Several promising research directions for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline include:
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Comprehensive evaluation of its biological activities, particularly against targets where other tetrahydroquinolines have shown promise
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Development of more efficient and selective synthetic routes
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Detailed structure-activity relationship studies to understand the impact of the specific substitution pattern
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Investigation of its potential as a scaffold for the development of fluorinated analogs of known bioactive compounds
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Exploration of its applications in materials science and catalysis
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